Structural Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Regioisomer
The target compound carries a 2‑fluorophenyl substituent on the isoxazole ring, whereas the primary published reference series (Hawash et al., 2021) exclusively describes 4‑fluorophenyl analogs [1]. This ortho‑fluorine substitution alters the dihedral angle between the phenyl and isoxazole rings and introduces a proximal hydrogen‑bond acceptor, which can influence target binding and metabolic stability. Within the 4‑fluorophenyl series, the most potent analog (2f) achieved an IC50 of 5.76 µg/mL against Hep3B [1]; no comparable data exist for the 2‑fluorophenyl regioisomer, making this a true structural unknown.
| Evidence Dimension | Regiochemistry of fluorophenyl substitution (2‑fluoro vs. 4‑fluoro) |
|---|---|
| Target Compound Data | 2-fluorophenyl substituent; no published IC50 data available |
| Comparator Or Baseline | 4‑fluorophenyl analog series (2a–2f); best IC50 (2f): 5.76 µg/mL (Hep3B) |
| Quantified Difference | Not quantifiable due to absence of target compound data |
| Conditions | MTS assay, Hep3B liver cancer cell line |
Why This Matters
The lack of published data for the 2‑fluorophenyl regioisomer means that its activity cannot be inferred from the 4‑fluorophenyl series, justifying the procurement of this specific compound for SAR exploration.
- [1] Hawash, M.; Jaradat, N.; Abualhasan, M.; Amer, J.; Levent, S.; Issa, S.; Ibrahim, S.; Ayaseh, A.; Shtayeh, T.; Mousa, A. Synthesis, Chemo-Informatics, and Anticancer Evaluation of Fluorophenyl-Isoxazole Derivatives. Open Chemistry 2021, 19 (1), 855–863. DOI: 10.1515/chem-2021-0078. View Source
